CID 156588658 refers to a specific chemical compound that is notable for its biological significance and various applications in scientific research. This compound is categorized as a glucose-regulated protein 94, which is upregulated under stress conditions affecting endoplasmic reticulum homeostasis. The protein plays a crucial role in cellular stress responses and has implications in cancer biology and immunology.
CID 156588658 is cataloged in the PubChem database, which serves as a comprehensive resource for information on chemical substances. The compound is synthesized using recombinant DNA technology, where the gene encoding glucose-regulated protein 94 is cloned into an expression vector and introduced into host cells such as Escherichia coli or yeast for production.
This compound falls under the category of molecular chaperones, which assist in the proper folding of proteins and the maintenance of cellular homeostasis. It is also classified within the heat shock protein family, specifically related to stress response mechanisms.
The synthesis of CID 156588658 involves advanced techniques in molecular biology, primarily recombinant DNA technology. The process includes:
CID 156588658 has a complex molecular structure characterized by its specific arrangement of atoms.
| Property | Data |
|---|---|
| Molecular Formula | C22H26N2O2 |
| Molecular Weight | 350.5 g/mol |
| InChI | InChI=1S/C22H26N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,24-25H,8-11H2,1-2H3,(H2,23,26) |
| InChI Key | VYRIIPJFNXCIBT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N[C]3CCCO)C(=O)N |
These structural details highlight the complexity of the compound and its potential interactions within biological systems.
CID 156588658 participates in various biochemical reactions critical for its function:
These reactions are essential for regulating the activity and interactions of glucose-regulated protein 94 within cellular pathways, particularly under stress conditions.
The mechanism of action for CID 156588658 involves its role as a molecular chaperone:
CID 156588658 exhibits specific physical properties relevant to its function:
The chemical properties include:
These properties are crucial for its functionality in biological systems.
CID 156588658 has significant applications across various scientific fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5